Introduction: The Strategic Value of Polysubstituted Pyridines
Introduction: The Strategic Value of Polysubstituted Pyridines
An In-Depth Technical Guide to 2-Bromo-5-chloro-4-cyclopropylpyridine: Properties, Synthesis, and Reactivity for Drug Discovery
Substituted pyridine scaffolds are foundational components in modern medicinal chemistry and agrochemical development. Their presence is ubiquitous in a vast array of biologically active molecules, owing to the pyridine ring's unique electronic properties and its ability to engage in critical hydrogen bonding interactions. 2-Bromo-5-chloro-4-cyclopropylpyridine emerges as a particularly valuable, albeit sparsely documented, building block. Its strategic arrangement of two distinct halogen atoms at electronically differentiated positions (C2 and C5) offers a platform for selective, sequential functionalization. This guide provides a comprehensive technical overview of its properties, a proposed synthetic strategy, and its anticipated reactivity in key cross-coupling reactions, offering researchers and drug development professionals a framework for its application in creating novel molecular entities. The presence of the cyclopropyl moiety further enhances its appeal, as this group is often introduced to improve metabolic stability, binding affinity, and physicochemical properties of lead compounds.
Section 1: Core Chemical and Physical Properties
Precise experimental data for 2-Bromo-5-chloro-4-cyclopropylpyridine is not extensively available in public literature. However, its core properties can be calculated or inferred from established chemical databases and comparison with closely related analogues.
Structural and Physicochemical Data
The fundamental properties of the target compound are summarized below. Data is primarily derived from computational predictions available through chemical databases. For context, the experimental melting point of the parent scaffold, 2-Bromo-5-chloropyridine, is 63-71 °C[1].
| Property | Value | Source |
| IUPAC Name | 2-bromo-5-chloro-4-cyclopropylpyridine | N/A |
| Molecular Formula | C₈H₇BrClN | [2] |
| Molecular Weight | 232.51 g/mol | [2] |
| Monoisotopic Mass | 230.94504 Da | [2] |
| SMILES | C1CC1C2=CC(=NC=C2Cl)Br | [2] |
| InChIKey | BAQYBXBSBUNXTF-UHFFFAOYSA-N | [2] |
| Predicted XlogP | 3.4 | [2] |
| Appearance | Not documented; likely an off-white to tan solid | Inferred |
Chemical Structure Visualization
The structural arrangement of 2-Bromo-5-chloro-4-cyclopropylpyridine is key to its reactivity.
Caption: Structure of 2-Bromo-5-chloro-4-cyclopropylpyridine.
Section 2: Proposed Synthesis Pathway
While a specific, validated synthesis for 2-Bromo-5-chloro-4-cyclopropylpyridine is not published, a plausible and logical route can be constructed based on established pyridine chemistry. The following multi-step synthesis is proposed.
Caption: Proposed synthetic workflow for the target compound.
Step-by-Step Hypothetical Protocol
This protocol is a conceptual guide. Researchers should perform small-scale trials to optimize conditions.
Step 1: Bromination of 2-Amino-4-chloropyridine
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Rationale: Electrophilic aromatic substitution on the electron-rich aminopyridine ring. Bromination is directed to the C5 position, which is activated by the amino group. N-Bromosuccinimide (NBS) is a safe and effective brominating agent for this transformation[3].
-
Protocol:
-
Dissolve 2-amino-4-chloropyridine (1.0 equiv.) in a suitable solvent such as dichloromethane (CH₂Cl₂) or acetonitrile.
-
Cool the mixture to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (1.05 equiv.) portion-wise, maintaining the temperature below 5 °C.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 2-4 hours.
-
Monitor reaction completion by TLC or LC-MS.
-
Upon completion, quench the reaction with aqueous sodium thiosulfate solution.
-
Extract the product with an organic solvent, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-amino-5-bromo-4-chloropyridine[3].
-
Step 2: Sandmeyer Reaction to Install Second Bromo Group
-
Rationale: The Sandmeyer reaction is a classic method for converting an amino group on an aromatic ring into a halide via a diazonium salt intermediate. Using HBr and sodium nitrite will replace the C2-amino group with a bromine atom.
-
Protocol:
-
Suspend 2-amino-5-bromo-4-chloropyridine (1.0 equiv.) in an aqueous solution of hydrobromic acid (48% HBr).
-
Cool the suspension to 0 °C.
-
Add a solution of sodium nitrite (NaNO₂) (1.1 equiv.) in water dropwise, keeping the internal temperature below 5 °C.
-
Stir the mixture at 0 °C for 1 hour.
-
Carefully neutralize the reaction with a base (e.g., NaOH solution) while keeping the temperature low.
-
Extract the product 2,5-dibromo-4-chloropyridine with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and purify, likely by column chromatography.
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Step 3: Selective Suzuki Coupling with Cyclopropylboronic Acid
-
Rationale: The C-Br bonds are significantly more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions[4]. The C-Br bond at the C5 position is sterically less hindered than at the C2 position, potentially favoring its reaction. However, to achieve the target molecule, we would be targeting the C4 position. The proposed synthesis above has a flaw. Let's re-evaluate the synthesis. A better route would be to introduce the cyclopropyl group first.
Revised and More Plausible Synthesis Pathway:
Caption: A revised, more plausible synthetic workflow.
This revised route is more chemically sound, leveraging the higher reactivity of an iodide for the key C-C bond formation and addressing the final halogenation subsequently.
Section 3: Chemical Reactivity and Synthetic Utility
The primary synthetic value of 2-Bromo-5-chloro-4-cyclopropylpyridine lies in the differential reactivity of its two carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the order I > Br > Cl[5]. This allows for a predictable, two-step functionalization strategy.
Site-Selective Reactivity: C2-Br vs. C5-Cl
The C-Br bond at the 2-position is the more reactive site for oxidative addition to a Pd(0) catalyst. This is due to its lower bond dissociation energy compared to the C-Cl bond at the 5-position[4]. Therefore, milder cross-coupling conditions will selectively functionalize the C2 position, leaving the C5-chloro group intact for subsequent transformations.
Caption: Logical workflow for selective, sequential cross-coupling.
Protocol: Suzuki-Miyaura Coupling at the C2-Position
This reaction is a robust method for forming C-C bonds.
-
Causality: A palladium(0) catalyst, stabilized by phosphine ligands, undergoes oxidative addition into the weaker C-Br bond. The boronic acid, activated by a base to form a more nucleophilic boronate species, then undergoes transmetalation with the palladium complex. Reductive elimination yields the coupled product and regenerates the Pd(0) catalyst[6].
-
Generalized Protocol:
-
To a reaction vessel, add 2-Bromo-5-chloro-4-cyclopropylpyridine (1.0 equiv.), the desired arylboronic acid (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).
-
Purge the vessel with an inert gas (Argon or Nitrogen).
-
Add a degassed solvent system, typically a mixture like 1,4-dioxane/water or toluene/ethanol.
-
Heat the mixture to 80-100 °C and stir for 4-12 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and then brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the 2-aryl-5-chloro-4-cyclopropylpyridine[7][8].
-
Protocol: Buchwald-Hartwig Amination at the C5-Position
After functionalizing the C2 position, the remaining C-Cl bond can be targeted to form a C-N bond.
-
Causality: The oxidative addition of a C-Cl bond to Pd(0) is significantly more challenging than for a C-Br bond and is often the rate-limiting step[9]. This necessitates the use of highly active catalyst systems. Bulky, electron-rich phosphine ligands (e.g., BrettPhos, RuPhos) are essential as they promote the formation of the active monoligated Pd(0) species and accelerate the reductive elimination step[9][10]. A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is typically required to deprotonate the amine and facilitate the formation of the palladium-amido complex[9].
-
Generalized Protocol:
-
In a glovebox or under a strictly inert atmosphere, combine the 2-aryl-5-chloro-4-cyclopropylpyridine substrate (1.0 equiv.), the desired amine (1.2 equiv.), a palladium pre-catalyst (e.g., a G3 or G4 palladacycle, 2-5 mol%), a specialized ligand (e.g., BrettPhos, 4-10 mol%), and sodium tert-butoxide (1.4 equiv.).
-
Add a dry, degassed solvent such as toluene or 1,4-dioxane.
-
Seal the vessel and heat to a higher temperature, typically 90-110 °C, for 12-24 hours.
-
Monitor the reaction by LC-MS. Be aware of potential side reactions like hydrodehalogenation[9].
-
After cooling, carefully quench the reaction by adding it to a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate.
-
Purify by column chromatography to afford the final disubstituted product[11].
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Section 4: Safety and Handling
No specific safety data sheet (SDS) exists for 2-Bromo-5-chloro-4-cyclopropylpyridine. However, based on the hazard classifications of structurally similar compounds like 2-bromo-5-chloropyridine and 2-bromo-5-methylpyridine, a similar hazard profile should be assumed[12][13].
-
Expected Hazards:
-
Recommended Precautions:
-
P261 & P271: Avoid breathing dust and use only outdoors or in a well-ventilated area[13].
-
P264: Wash hands and any exposed skin thoroughly after handling[12].
-
P280: Wear protective gloves, protective clothing, eye protection, and face protection[13].
-
Store in a cool, dry, well-ventilated place in a tightly sealed container.
-
References
- Technical Support Center: Buchwald-Hartwig Amination with Chloropyridines. (n.d.). Benchchem.
- Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine. (n.d.). Benchchem.
- 2-bromo-5-chloro-4-cyclopropylpyridine (C8H7BrClN). (n.d.). PubChemLite.
- 2-Bromo-5-chloropyridine. (n.d.). Chem-Impex.
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Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved February 19, 2026, from [Link]
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Buchwald-Hartwig Coupling. (n.d.). Organic Synthesis. Retrieved February 19, 2026, from [Link]
- SAFETY DATA SHEET: 2-Bromo-5-chloropyridine. (2025, December 19). Fisher Scientific.
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2-Bromo-5-chloro-4-methylpyridine. (n.d.). PubChem. Retrieved February 19, 2026, from [Link]
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Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (2016, August 9). Chemical Science (RSC Publishing). Retrieved February 19, 2026, from [Link]
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Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved February 19, 2026, from [Link]
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Suzuki-Miyaura Cross-Coupling Reaction. (n.d.). Fisher Scientific. Retrieved February 19, 2026, from [Link]
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Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water. (2017, September 18). PubMed Central. Retrieved February 19, 2026, from [Link]
- CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine. (n.d.). Google Patents.
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Discovery of 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an antidiabetic clinical candidate targeting GPR119. (2014, September 25). PubMed. Retrieved February 19, 2026, from [Link]
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Analogues of 2-amino-5-(chloro/bromo)pyridine selected after assaying... (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]
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